恩维罗昔美

描述

Enviroxime is a synthetic antiviral compound known for its ability to inhibit the replication of certain viruses, particularly enteroviruses and rhinoviruses. It targets the viral protein 3A, which is crucial for the formation of the viral RNA replication complex, thereby preventing the virus from replicating effectively .

科学研究应用

Enviroxime has been extensively studied for its antiviral properties. It has shown efficacy against a range of viruses, including rhinoviruses, polioviruses, and coxsackieviruses. In addition to its antiviral applications, enviroxime has been investigated for its potential use in treating hepatitis C virus infections by inhibiting phosphoinositide 3-kinases (PI3Ks) . Its ability to target viral replication makes it a valuable tool in virology research and drug development .

作用机制

Target of Action

Enviroxime primarily targets the 3A coding region of viruses, specifically rhinoviruses and enteroviruses . The 3A protein is a non-structural protein that plays a crucial role in the replication of these viruses .

Mode of Action

Enviroxime interacts with its target, the 3A protein, to inhibit the replication of rhinoviruses and enteroviruses . By binding to the 3A coding region, Enviroxime blocks the replication of plus-strand viral RNA . This interaction disrupts a step involved in RNA replication or protein processing .

Biochemical Pathways

Enviroxime affects the biochemical pathways involved in the replication of rhinoviruses and enteroviruses. It inhibits the synthesis of the viral plus strand, a crucial step in the replication of these viruses . This inhibition disrupts the normal function of the 3A protein, thereby impeding the virus’s ability to multiply .

Pharmacokinetics

It’s known that the compound can be added to virus-infected cells several hours post-infection without significant loss of inhibition , suggesting it may have favorable bioavailability and distribution characteristics.

Result of Action

The primary molecular effect of Enviroxime’s action is the inhibition of plus-strand viral RNA synthesis . This leads to a decrease in viral replication, effectively controlling the spread of the virus within the host . On a cellular level, this results in a reduced viral load and potentially lessens the severity of the viral infection.

生化分析

Biochemical Properties

Enviroxime interacts with the viral nonstructural protein 3A(B), which is implicated as the likely target of its activity . It is also suggested that Enviroxime targets a complex of proteins and/or cellular factors .

Cellular Effects

Enviroxime exerts its effects by inhibiting a step involved in RNA replication or protein processing . It can be added several hours post-infection without significant loss of inhibition, suggesting its role in the later stages of the viral life cycle .

Molecular Mechanism

The mechanism of action of Enviroxime involves targeting the 3A coding region of rhinoviruses and polioviruses . It does not disrupt 3AB’s ability to bind RNA or 3D polypeptide, the association of 3AB with membranes, or the cleavage of 3AB by 3C protease .

Temporal Effects in Laboratory Settings

It is known that Enviroxime preferentially inhibits the synthesis of the viral plus strand .

准备方法

Enviroxime can be synthesized through a series of chemical reactions involving benzimidazole derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

化学反应分析

Enviroxime undergoes various chemical reactions, including:

Oxidation: Enviroxime can be oxidized to form different derivatives, which may have varying degrees of antiviral activity.

Reduction: Reduction reactions can modify the functional groups on enviroxime, potentially altering its antiviral properties.

Substitution: Substitution reactions can introduce new functional groups into the enviroxime molecule, potentially enhancing its antiviral efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

相似化合物的比较

Enviroxime is part of a class of compounds known as enviroxime-like compounds, which share similar mechanisms of action. Some of these compounds include:

Flt3 inhibitor II: Another PI4KB inhibitor with similar antiviral properties.

TTP-8307: An antiviral compound that targets the 3A protein of enteroviruses.

AN-12-H5: A minor enviroxime-like compound that targets oxysterol-binding protein (OSBP) instead of PI4KB. Enviroxime is unique in its dual mechanism of action, targeting both the 3A protein and PI3Ks, which sets it apart from other enviroxime-like compounds.

属性

IUPAC Name |

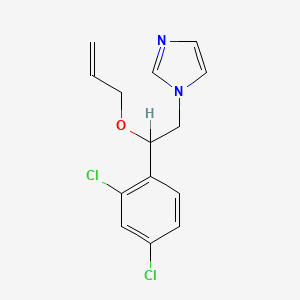

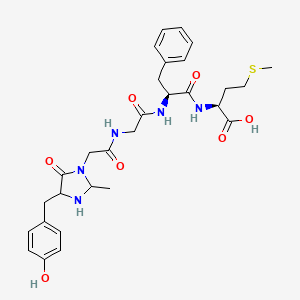

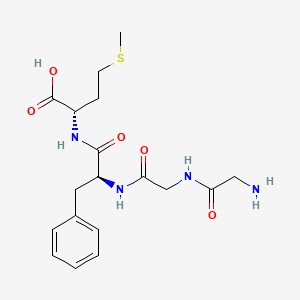

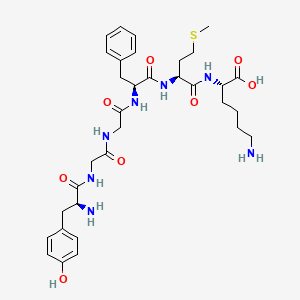

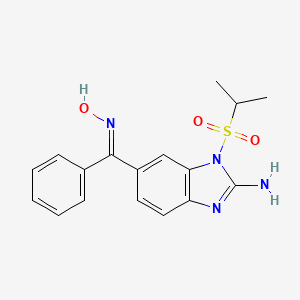

(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024511 | |

| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-78-1 | |

| Record name | Zinviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of enviroxime's antiviral activity?

A1: Enviroxime's antiviral activity stems from its ability to target viral protein 3A and/or 3AB. [] These proteins are essential for viral replication, particularly in the context of RNA synthesis. [, , ]

Q2: How does enviroxime affect viral replication?

A2: Enviroxime specifically inhibits the synthesis of the viral plus strand RNA, which is crucial for the production of new viral proteins and the assembly of new virions. [] This inhibition likely occurs through the disruption of a 3A function, potentially affecting the initiation of plus-strand RNA synthesis. []

Q3: Are there other potential targets of enviroxime or enviroxime-like compounds?

A3: Research has revealed that certain enviroxime-like compounds, designated as "major enviroxime-like compounds", target the host enzyme phosphatidylinositol 4-kinase III beta (PI4KB). [, , ] This enzyme is involved in lipid metabolism and plays a role in the formation of viral replication complexes. [, , ]

Q4: What is the significance of oxysterol-binding protein (OSBP) in relation to enviroxime's activity?

A4: A subset of enviroxime-like compounds, termed "minor enviroxime-like compounds," target OSBP family I activities. [] Like PI4KB, OSBP is also involved in lipid metabolism and influences the production and accumulation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, impacting viral replication. []

Q5: Do enviroxime and enviroxime-like compounds always target PI4KB?

A5: Not all enviroxime-like compounds demonstrate direct inhibitory effects on PI4KB. [, ] Some, like AN-12-H5, show no direct PI4KB inhibition and are categorized as "minor enviroxime-like compounds." [, ]

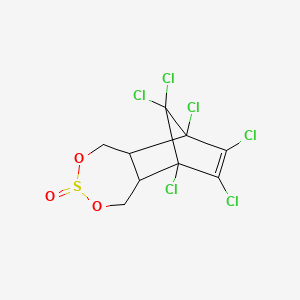

Q6: What is the molecular formula and weight of enviroxime?

A6: Enviroxime is represented by the molecular formula C17H19N5O3S and has a molecular weight of 373.44 g/mol. [, ]

Q7: Are there any notable spectroscopic data for enviroxime?

A7: While specific spectroscopic data aren't comprehensively discussed in the provided research, techniques like liquid chromatography with electrochemical detection have been used to analyze enviroxime in biological matrices. []

Q8: How does the structure of enviroxime relate to its antiviral activity?

A8: The benzimidazole core structure of enviroxime is crucial for its activity. Modifications to this core, such as replacing it with imidazo[1,2-a]pyridines, can significantly influence antiviral activity. [, ] Furthermore, the presence and nature of substituents at specific positions on the benzimidazole ring can significantly modulate antiviral activity. [, ] For example, the isopropylsulfonyl group at the 1-position of the benzimidazole ring has been found to be crucial for enviroxime's activity against rhinoviruses. []

Q9: Are there specific structural modifications that enhance or diminish enviroxime's activity?

A9: Studies focusing on C2 analogs of enviroxime revealed that primary amino substitution at this position leads to the most potent antiviral activity. [] Conversely, bulky substituents at the C2 position can negatively impact antiviral activity due to steric hindrance. [] Additionally, replacing the isopropylsulfonyl group at the 1-position with other groups like phenyl or sulfide can reduce activity against rhinoviruses. []

Q10: How does resistance to enviroxime develop?

A10: Resistance to enviroxime frequently arises from mutations in the viral genome, particularly within the coding region for the 3A protein. [, , ] These mutations often involve single amino acid substitutions that alter the protein's structure and hinder enviroxime's ability to bind or exert its inhibitory effect. [, , ] For instance, a G5318A mutation in poliovirus, resulting in a 3A-Ala70Thr substitution, is commonly associated with resistance to enviroxime and some enviroxime-like compounds. [, , ]

Q11: Is there cross-resistance between enviroxime and other antiviral agents?

A11: Yes, cross-resistance has been observed between enviroxime and other antiviral compounds, particularly those that target viral capsid proteins, like chalcone Ro 09-0410, 4′,6-dichloroflavan, and RMI-15,731. [, , ] Interestingly, while enviroxime-resistant viruses might exhibit cross-resistance to other 3A-targeting compounds, they might remain sensitive to compounds that target different stages of the viral life cycle or different viral proteins. [, ] For example, enviroxime-resistant rhinovirus mutants are still susceptible to WIN 51711, which targets viral capsid proteins. []

Q12: What is the in vitro efficacy of enviroxime against rhinoviruses and enteroviruses?

A12: In vitro studies demonstrate that enviroxime effectively inhibits the replication of various rhinovirus and enterovirus serotypes. [, , , , ] The minimum inhibitory concentration (MIC) can be as low as 0.06 µg/ml for poliovirus and 0.125 µg/ml for rubella virus. []

Q13: Has enviroxime shown efficacy in animal models of viral infection?

A13: Yes, enviroxime has demonstrated efficacy in animal models. For instance, it provided protection against paralysis in a murine model of poliomyelitis. [] Additionally, a vinylacetylene analog of enviroxime, compound 12, exhibited efficacy against a Coxsackie A21 infection in CD-1 mice when administered orally. []

Q14: What about enviroxime's performance in human clinical trials?

A14: While enviroxime showed promise in vitro, clinical trials evaluating its efficacy in treating naturally occurring rhinovirus infections have yielded mixed results. [, ] Some trials suggested potential benefits, such as a reduction in certain nasal symptoms, but these observations were often not statistically significant. [, ] Factors such as formulation, drug delivery, and the timing of administration might have influenced the outcomes of these clinical trials. [, , ]

Q15: How do enviroxime's physicochemical properties affect its formulation and delivery?

A16: Enviroxime's hydrophobic nature and limited water solubility present challenges for its formulation and delivery. [] To address this, researchers explored incorporating enviroxime into liposomes to enhance its solubility and delivery. [] Liposomal enviroxime (LE) demonstrated comparable efficacy to free enviroxime against rhinoviruses in vitro while exhibiting lower toxicity to tissue culture cells. [] Moreover, LE proved suitable for aerosol delivery, enabling the drug to reach the upper and lower respiratory tracts of mice effectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。